3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[4-(fluorosulfonyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(fluorosulfonyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 4-bromobenzene.
Introduction of Fluorosulfonyl Group: The fluorosulfonyl group can be introduced via electrophilic aromatic substitution using reagents like fluorosulfonic acid.
Formation of Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a reaction such as the Wittig reaction or Heck coupling.
Industrial Production Methods
Industrial production of (2E)-3-[4-(fluorosulfonyl)phenyl]prop-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(fluorosulfonyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorosulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
(2E)-3-[4-(fluorosulfonyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive fluorosulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(fluorosulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Similar structure but with difluoro substitution.
4-(Fluorosulfonyl)benzoic acid: Contains a fluorosulfonyl group but lacks the prop-2-enoic acid moiety.
Uniqueness
(2E)-3-[4-(fluorosulfonyl)phenyl]prop-2-enoic acid is unique due to the combination of the fluorosulfonyl group and the prop-2-enoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
717-67-9 |
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Molecular Formula |
C9H7FO4S |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
(E)-3-(4-fluorosulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ |
InChI Key |
KGSYLAOACYAPDO-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)F |
Origin of Product |
United States |
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